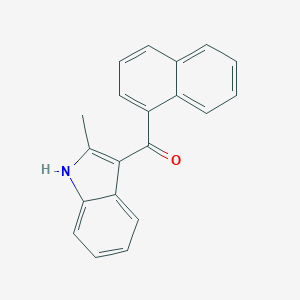

(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

概要

説明

“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” is a synthetic cannabinoid that is structurally similar to THC . It has been detected in human urine, plasma, and autopsy samples .

Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

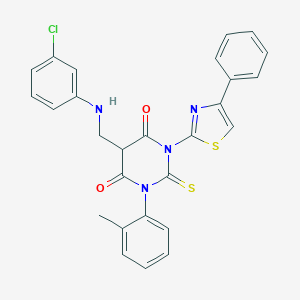

Molecular Structure Analysis

The molecular structure of “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” can be analyzed using various techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” has been found as adulterants in herbal products . It is a side-chain hydroxyl analogue of JWH-018 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” can be determined using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .

科学的研究の応用

Forensic Toxicology

Indole derivatives, including “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone”, are often used in the field of forensic toxicology . They are part of a larger group of compounds known as synthetic cannabinoids, which are frequently analyzed in forensic laboratories .

Application

These compounds are often found in illicit drugs and can cause serious health problems, including overdose deaths . Therefore, their detection and analysis are crucial in both criminal investigations and public health surveillance .

Methods of Application

Various analytical methods are used to detect and analyze these compounds in seized and biological materials. These include colorimetric detections, immunochemical assays, gas chromatographic–mass spectrometric methods, and liquid chromatographic–mass spectrometric methods .

Results or Outcomes

The results of these analyses can provide valuable information for law enforcement agencies, helping them track the distribution and use of these dangerous substances .

Pharmaceutical Research

Indole derivatives are also extensively studied in the field of pharmaceutical research due to their diverse biological activities .

Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application

Researchers synthesize various scaffolds of indole to screen different pharmacological activities . The methods of synthesis and testing vary widely depending on the specific activity being investigated .

Results or Outcomes

Many indole derivatives have shown promising results in preclinical and clinical trials, leading to the development of new therapeutic agents .

Antiviral Research

Indole derivatives have shown potential in the field of antiviral research .

Application

Indole derivatives have been reported as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application

Researchers prepare various indole derivatives and test them against different viruses. The methods of synthesis and testing vary widely depending on the specific virus being investigated .

Results or Outcomes

Some indole derivatives have shown significant activity against various viruses, including Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

Agrochemistry

Indole derivatives have also found applications in the field of agrochemistry .

Application

Indole derivatives, when coupled with aminophosphonates, have been discovered to have interesting applications in several areas of life, ranging from medicine to agrochemistry .

Methods of Application

The methods of application involve the synthesis of various indole derivatives coupled with aminophosphonates .

Results or Outcomes

The coupling of indole derivatives with aminophosphonates has opened up very interesting avenues in the search for new drugs against cancers .

Analytical Standards

Indole derivatives are used as reference standards in neurology research .

Application

“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” is used as a reference standard in neurology research . Reference standards are substances with a known concentration of a specific compound. They are used to calibrate analytical instruments and to validate analytical methods .

Methods of Application

The compound is prepared in a controlled laboratory setting, and its concentration is precisely measured . It is then used in various analytical procedures to ensure the accuracy and reliability of the results .

Results or Outcomes

The use of reference standards like “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” helps to ensure that research findings are accurate and reliable .

Anticancer Research

Indole derivatives have shown potential in the field of anticancer research .

Application

Indole derivatives, when coupled with aminophosphonates, have been discovered to have interesting applications in several areas of life, ranging from medicine to agrochemistry . Their coupling with heterocyclic rings has opened up very interesting avenues in the search for new drugs against cancers .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDPQVHIHSTMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472432 | |

| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

CAS RN |

80749-33-3 | |

| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)